1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure containing nitrogen atoms at positions 1 and 8, and a 4-methoxyphenyl group attached via an ethenyl linkage. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 2-(2-(4-methoxyphenyl)ethenyl)- derivatives, can be achieved through several methods. One common approach is the Friedländer reaction, which involves the condensation of 2-aminonicotinaldehyde with a variety of carbonyl compounds in the presence of a base such as lithium hydroxide (LiOH) in water . This method is favored for its high yield and eco-friendly reaction conditions.
Another method involves multicomponent reactions (MCRs), where substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates are reacted in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are efficient and produce a diverse set of 1,8-naphthyridine derivatives.
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives typically involves large-scale application of the aforementioned synthetic routes. The Friedländer reaction is particularly suitable for industrial purposes due to its simplicity and high efficiency. The use of green chemistry principles, such as conducting reactions in water and using recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as sodium borohydride (NaBH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, ethyl-substituted naphthyridines, and various substituted aromatic compounds .
Scientific Research Applications
1,8-Naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- involves its interaction with specific molecular targets. For instance, it can act as a bidentate ligand, coordinating with metal ions through the nitrogen atoms in the naphthyridine ring . This coordination can lead to the formation of metal complexes with unique properties. Additionally, its biological activity is attributed to its ability to interfere with cellular processes, such as DNA replication and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- include:
Enoxacin: A fluoroquinolone antibiotic with a 1,8-naphthyridine core.
Nalidixic acid: Another antibacterial agent with a similar structure.
Trovafloxacin: A broad-spectrum antibiotic related to the fluoroquinolones.
Uniqueness
The uniqueness of 1,8-naphthyridine, 2-(2-(4-methoxyphenyl)ethenyl)- lies in its structural features, which allow for diverse chemical modifications and applications. Its ability to form stable metal complexes and exhibit significant biological activity makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
85191-54-4 |
---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,8-naphthyridine |
InChI |
InChI=1S/C17H14N2O/c1-20-16-10-5-13(6-11-16)4-8-15-9-7-14-3-2-12-18-17(14)19-15/h2-12H,1H3/b8-4+ |
InChI Key |
LXGXWIOCAFSPCD-XBXARRHUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=CC=N3)C=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.